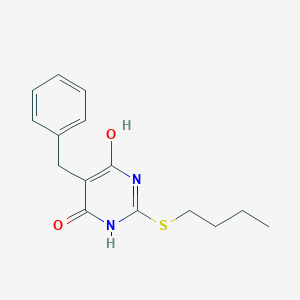![molecular formula C26H22N4O4S B5163447 3-BENZOYL-4-[(1,5-DIMETHYL-3-OXO-2-PHENYLPYRAZOL-4-YL)AMINO]-2H-1??,2-BENZOTHIAZINE-1,1-DIONE](/img/structure/B5163447.png)
3-BENZOYL-4-[(1,5-DIMETHYL-3-OXO-2-PHENYLPYRAZOL-4-YL)AMINO]-2H-1??,2-BENZOTHIAZINE-1,1-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-BENZOYL-4-[(1,5-DIMETHYL-3-OXO-2-PHENYLPYRAZOL-4-YL)AMINO]-2H-1??,2-BENZOTHIAZINE-1,1-DIONE is a complex organic compound that belongs to the class of benzothiazine derivatives This compound is characterized by its unique structure, which includes a benzoyl group, a dimethyl-oxo-phenylpyrazolyl group, and a benzothiazine-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-4-[(1,5-DIMETHYL-3-OXO-2-PHENYLPYRAZOL-4-YL)AMINO]-2H-1??,2-BENZOTHIAZINE-1,1-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 1,5-dimethyl-3-oxo-2-phenylpyrazole moiety.
Coupling Reaction: The resulting pyrazole derivative is then coupled with a benzothiazine precursor under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-BENZOYL-4-[(1,5-DIMETHYL-3-OXO-2-PHENYLPYRAZOL-4-YL)AMINO]-2H-1??,2-BENZOTHIAZINE-1,1-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
3-BENZOYL-4-[(1,5-DIMETHYL-3-OXO-2-PHENYLPYRAZOL-4-YL)AMINO]-2H-1??,2-BENZOTHIAZINE-1,1-DIONE has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-BENZOYL-4-[(1,5-DIMETHYL-3-OXO-2-PHENYLPYRAZOL-4-YL)AMINO]-2H-1??,2-BENZOTHIAZINE-1,1-DIONE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects through:
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-BENZOYL-4-[(1,5-DIMETHYL-3-OXO-2-PHENYLPYRAZOL-4-YL)AMINO]-2H-1??,2-BENZOTHIAZINE-1,1-DIONE include other benzothiazine derivatives and pyrazole-containing compounds. Examples include:
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one: A compound with a similar pyrazole structure.
N-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Another derivative with related structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
4-[(3-benzoyl-1,1-dioxo-2H-1λ6,2-benzothiazin-4-yl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-17-22(26(32)30(29(17)2)19-13-7-4-8-14-19)27-23-20-15-9-10-16-21(20)35(33,34)28-24(23)25(31)18-11-5-3-6-12-18/h3-16,27-28H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAOPYGOYBCASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=C(NS(=O)(=O)C4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-DIMETHOXY-4-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE](/img/structure/B5163376.png)
![1-(hydroxymethyl)-17-(4-iodo-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5163387.png)
![2-[(3-Methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5163401.png)
![1,3-benzodioxol-5-yl[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5163402.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5163410.png)

![N-[(3-chlorophenyl)methyl]-2-(dimethylamino)-N-methyl-1,3-dihydroindene-2-carboxamide](/img/structure/B5163430.png)
![4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate](/img/structure/B5163431.png)
![2-(4-acetylphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B5163435.png)

![3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BUTOXYPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B5163444.png)
![5-amino-N-(2-chloro-5-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163451.png)

![N-allyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5163467.png)
